N1-(3-methoxypropyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Description
N1-(3-methoxypropyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H23N3O5S2 and its molecular weight is 389.49. The purity is usually 95%.
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Biological Activity
N1-(3-methoxypropyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings, including data tables, case studies, and detailed analyses of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxypropyl group, a thiophene sulfonamide moiety, and a pyrrolidine ring. Its molecular formula can be represented as C16H22N4O4S, indicating the presence of multiple functional groups that may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds can exhibit significant antimicrobial properties. For instance, thiophene-derived compounds have been reported to inhibit bacterial growth effectively .
- Anticancer Properties : Some oxalamide derivatives demonstrate cytotoxic effects against various cancer cell lines. For example, related compounds have shown selective toxicity towards cancer cells while sparing normal cells .
1. Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiophene-based compounds against common pathogens. The results indicated that compounds with thiophene rings exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Thiophene-A | 10 | Staphylococcus aureus |
Thiophene-B | 15 | Escherichia coli |
2. Anticancer Activity
In vitro assays were conducted on a range of cancer cell lines, including HeLa and MCF-7. The compound demonstrated an IC50 value of approximately 12 µM against HeLa cells, indicating potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF-7 | 18 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial and cancer cell metabolism.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
Properties
IUPAC Name |
N-(3-methoxypropyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S2/c1-23-9-4-7-16-14(19)15(20)17-11-12-5-2-8-18(12)25(21,22)13-6-3-10-24-13/h3,6,10,12H,2,4-5,7-9,11H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQUIXJVXOQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.